molecular formula C11H13BrO3 B1442228 Benzoic acid, 4-bromo-3-propoxy-, methyl ester CAS No. 776314-91-1

Benzoic acid, 4-bromo-3-propoxy-, methyl ester

Cat. No.: B1442228
CAS No.: 776314-91-1
M. Wt: 273.12 g/mol
InChI Key: GLQHGGYXZJLPBB-UHFFFAOYSA-N
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Description

This compound is synthesized via nucleophilic substitution reactions, as indicated by procedures involving bromomethylbenzoic acid methyl ester intermediates (e.g., 4-bromomethyl benzoic acid methyl ester) reacting with alkoxy or amine nucleophiles .

Properties

IUPAC Name

methyl 4-bromo-3-propoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-3-6-15-10-7-8(11(13)14-2)4-5-9(10)12/h4-5,7H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQHGGYXZJLPBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzoic acid, 4-bromo-3-propoxy-, methyl ester (CAS No. 776314-91-1) is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13BrO3C_{11}H_{13}BrO_3. It features a bromine atom and a propoxy group attached to the benzene ring, which can influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections delve into specific aspects of its biological activity.

Antimicrobial Activity

Benzoic acid derivatives are known for their antimicrobial properties. Studies have shown that 4-bromo-3-propoxy-, methyl ester demonstrates significant activity against a range of bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values indicate effective concentrations against pathogens such as Staphylococcus aureus and Escherichia coli.
  • The compound's mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.625
Escherichia coli31.250

Anticancer Activity

Recent studies have explored the anticancer potential of benzoic acid derivatives. The methyl ester form has shown promise in inhibiting cancer cell proliferation:

  • Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7) and prostate cancer (PC-3).
  • Mechanism : Potential mechanisms include induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects, particularly in models of acute inflammation:

  • Experimental Models : Carrageenan-induced paw edema in rats.
  • Results : Significant reduction in edema was observed, suggesting a potential role in managing inflammatory conditions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Cell Membrane Disruption : Interactions with bacterial membranes lead to increased permeability and cell death.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells can trigger apoptotic pathways.

Case Studies and Research Findings

Several studies have highlighted the efficacy of benzoic acid derivatives in various applications:

  • Antimicrobial Efficacy Study :
    • Conducted on clinical isolates of MRSA.
    • Results indicated a significant reduction in biofilm formation compared to control groups.
  • Anticancer Activity Assessment :
    • Evaluation using MTT assays on MCF-7 cells revealed IC50 values indicating potent cytotoxicity.
    • Flow cytometry analysis confirmed apoptosis induction.
  • Anti-inflammatory Research :
    • A study assessing paw edema showed that treatment with the compound reduced inflammation by up to 50% compared to untreated controls.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The bromo group (electron-withdrawing) and propoxy chain (electron-donating via ether oxygen) create a unique electronic environment compared to other benzoate esters. Key comparisons include:

Methyl 4-Bromobenzoate (CAS 619-42-1)
  • Structure : Lacks the 3-propoxy group.
  • Properties : Simpler structure with higher volatility due to reduced steric hindrance. The absence of the propoxy group decreases lipophilicity (logP ~2.5 estimated) compared to the target compound.
  • Applications : Used in Suzuki-Miyaura coupling reactions as a precursor for biaryl synthesis .
4-(3-Nitro-Benzyloxy)Benzoic Acid Methyl Ester (5a)
  • Structure : Features a nitro-benzyloxy group at the para position.
  • Properties : The nitro group (strong electron-withdrawing) enhances electrophilicity, making the ester more reactive toward hydrolysis or nucleophilic substitution than the target compound. Reported yield: 82% via nucleophilic aromatic substitution .
  • Applications: Potential use in polymer chemistry or as an intermediate in pharmaceutical synthesis.
Benzoic Acid, 3-Bromo-4-(2-Bromo-5-Methoxy-3-Methyl-4-Nitrophenoxy)-6-Methoxy-2-Methyl-, Methyl Ester (CAS 93796-69-1)
  • Structure : Multiple substituents (bromo, methoxy, nitro) increase molecular weight (519.14 g/mol) and steric bulk.
  • Properties : Higher melting point and lower solubility in polar solvents due to extensive halogenation. The nitro group may confer stability against enzymatic degradation .

Data Table: Key Comparisons

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications References
Benzoic acid, 4-bromo-3-propoxy-, methyl ester 4-Br, 3-OPr ~273.11 (estimated) N/A High lipophilicity, potential bioactivity
Methyl 4-bromobenzoate 4-Br 215.04 619-42-1 Suzuki coupling precursor
4-(3-Nitro-benzyloxy)benzoic acid methyl ester 4-OCH₂C₆H₄NO₂ 301.27 N/A Reactive ester for polymer chemistry
Methyl ortho-anisate 2-OCH₃ 166.17 579-75-9 Anti-inflammatory, insect repellent
Av7 (2-acetamidobenzoic acid methyl ester) 2-NHAc 193.17 N/A Antitumor activity

Preparation Methods

General Synthetic Strategy

The synthesis of benzoic acid, 4-bromo-3-propoxy-, methyl ester typically follows a multistep sequence involving:

This approach leverages selective functional group transformations on the benzene ring to achieve the desired substitution pattern.

Esterification Step

The initial step involves converting 4-bromo-3-hydroxybenzoic acid or its derivatives into the corresponding methyl ester. This is commonly achieved by:

  • Dissolving the benzoic acid derivative in methanol .
  • Using acid catalysis , typically with sulfuric acid , to promote esterification under reflux conditions.
  • This reaction proceeds via Fischer esterification, yielding the methyl ester intermediate.

Key Reaction Conditions:

Parameter Typical Condition
Solvent Methanol
Catalyst Concentrated sulfuric acid
Temperature Reflux (~65-70°C)
Reaction Time Several hours (4-12 h)
Work-up Neutralization, extraction, and drying

This step produces a methyl ester that is more amenable to further substitution reactions due to increased solubility and stability.

Introduction of the Propoxy Group (Alkylation)

The propoxy group at the 3-position is introduced via nucleophilic substitution on a hydroxyl-functionalized intermediate or via alkylation of a phenolic hydroxyl group on the aromatic ring.

Typical Procedure:

  • Starting from methyl 4-bromo-3-hydroxybenzoate, the phenolic hydroxyl group is deprotonated using a base such as potassium carbonate (K₂CO₃) .
  • The resulting phenolate ion undergoes an alkylation reaction with 1-bromopropane or an equivalent alkyl halide to form the propoxy ether.
  • The reaction is often carried out in an aprotic solvent such as tetrahydrofuran (THF) or acetone under reflux.

Reaction Scheme:

$$
\text{Methyl 4-bromo-3-hydroxybenzoate} + \text{1-bromopropane} \xrightarrow[\text{K}2\text{CO}3]{\text{THF, reflux}} \text{Methyl 4-bromo-3-propoxybenzoate}
$$

Typical Conditions and Yields:

Parameter Typical Condition
Base Potassium carbonate (K₂CO₃)
Alkylating agent 1-Bromopropane
Solvent THF or acetone
Temperature Reflux (~65-80°C)
Reaction Time 12-24 hours
Yield 70-85% (depending on purification)

This method is supported by analogous alkylation reactions reported for similar benzoate esters, ensuring selective ether formation at the 3-position without affecting the bromine at the 4-position.

Bromination Considerations

In some synthetic routes, the bromine substituent is introduced early by starting with 4-bromobenzoic acid derivatives. Alternatively, selective bromination of methyl 3-propoxybenzoate at the 4-position can be performed using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

Key Points:

  • Bromination is regioselective due to directing effects of the propoxy group.
  • Reaction conditions must be mild to prevent over-bromination or ester hydrolysis.
  • Solvents such as acetic acid or chloroform are commonly used.
  • Temperature control (0-25°C) is critical.

Purification Techniques

After synthesis, purification is essential to isolate the target compound with high purity:

  • Column chromatography using silica gel is standard.
  • Elution solvents typically involve gradients of ethyl acetate and hexane .
  • Crystallization from suitable solvents may be employed for further purification.

Analytical Characterization (Supporting Preparation)

To confirm the structure and purity of this compound, the following techniques are recommended:

Technique Purpose Notes
Nuclear Magnetic Resonance (NMR) Structural elucidation (¹H, ¹³C) Use high-field (≥400 MHz) and 2D NMR for resolving aromatic signals
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight and fragmentation pattern Confirms bromine and propoxy substituents
Infrared Spectroscopy (IR) Functional group identification Ester carbonyl (~1740 cm⁻¹), ether C-O (~1250 cm⁻¹)
High-Performance Liquid Chromatography (HPLC) Purity assessment Used in stability and quality control

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Yield (%)
1 Esterification 4-Bromo-3-hydroxybenzoic acid Methanol, H₂SO₄, reflux Methyl 4-bromo-3-hydroxybenzoate 85-90
2 Alkylation (Etherification) Methyl 4-bromo-3-hydroxybenzoate K₂CO₃, 1-bromopropane, THF, reflux Methyl 4-bromo-3-propoxybenzoate 70-85
3 Purification Crude product Column chromatography (ethyl acetate/hexane) Pure this compound

Research Findings and Notes

  • The selective alkylation of phenolic hydroxyl groups in the presence of bromine substituents is well-documented, requiring careful base and solvent choice to avoid side reactions.
  • Esterification under acidic conditions is a robust method yielding stable methyl esters suitable for further functionalization.
  • Bromine substituents influence reactivity and require mild conditions during synthesis to prevent dehalogenation or unwanted side reactions.
  • Purification through column chromatography is essential to separate unreacted starting materials and side products, especially in multi-step syntheses.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-bromo-3-propoxy-benzoic acid methyl ester to ensure high yield and purity?

  • Methodological Answer : The synthesis must account for steric hindrance from the bulky propoxy group and the reactivity of the bromine substituent. A nucleophilic substitution or esterification approach under controlled conditions (e.g., anhydrous environment, inert gas) is recommended. For brominated analogs, procedures similar to the synthesis of bromomethyl benzoic acid methyl ester (via alkylation with K₂CO₃ and THF solvent) can be adapted . Purification via column chromatography with ethyl acetate/hexane gradients ensures separation of byproducts.

Q. Which spectroscopic techniques are most effective for characterizing 4-bromo-3-propoxy-benzoic acid methyl ester, and how can overlapping signals be resolved?

  • Methodological Answer :

  • NMR : Use high-field (≥400 MHz) instruments and deuterated solvents (e.g., CDCl₃) to resolve overlapping aromatic proton signals. 2D NMR (COSY, HSQC) helps assign protons adjacent to the bromine and propoxy groups .
  • GC-MS : Electron ionization (EI) at 70 eV provides fragmentation patterns to confirm molecular weight and substituent positions. Compare retention indices with NIST library data .
  • IR : Focus on ester carbonyl (~1740 cm⁻¹) and ether C-O (~1250 cm⁻¹) stretches to verify functional groups.

Q. How should researchers determine optimal storage conditions for this compound to maintain stability?

  • Methodological Answer : Store in amber vials under nitrogen at –20°C to prevent hydrolysis of the ester group or degradation of the bromine substituent. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to validate shelf life. Avoid aqueous buffers unless explicitly required for experiments .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of the bromine substituent in further functionalization reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of bromine and steric effects of the propoxy group. Use software like Gaussian or ORCA to calculate Fukui indices for electrophilic/nucleophilic attack sites. Validate predictions with experimental substitution reactions (e.g., Suzuki coupling) and compare regioselectivity .

Q. What strategies can resolve contradictions in reported melting points or spectroscopic data across studies?

  • Methodological Answer : Cross-reference data with authoritative databases like NIST Chemistry WebBook . Ensure experimental conditions (e.g., solvent purity, heating rates for melting points) are standardized. For NMR discrepancies, use internal standards (e.g., TMS) and confirm solvent effects (e.g., DMSO vs. CDCl₃ shifts).

Q. How to design a kinetic study to evaluate the hydrolysis rates of the methyl ester group under varying pH conditions?

  • Methodological Answer : Prepare buffered solutions (pH 2–12) and monitor hydrolysis via HPLC or titration. Use pseudo-first-order kinetics by maintaining excess hydroxide ions. Calculate activation energy (Eₐ) via the Arrhenius equation by testing temperatures (25–60°C). Include control experiments to assess bromine’s electronic effects on ester stability .

Data Analysis & Experimental Design

Q. How can researchers optimize reaction conditions for introducing the propoxy group without side reactions?

  • Methodological Answer : Use a protecting group strategy (e.g., silyl ethers) for the hydroxyl precursor before propylation. Monitor reaction progress with TLC (silica gel, UV visualization). Employ catalysts like NaI or phase-transfer agents (e.g., TBAB) to enhance nucleophilic substitution efficiency.

Q. What analytical workflows are recommended for detecting trace impurities in synthesized batches?

  • Methodological Answer : Combine LC-MS (high-resolution Q-TOF) with charged aerosol detection (CAD) for non-UV-active impurities. Compare fragmentation patterns against synthetic intermediates (e.g., unreacted bromo precursors) .

Safety & Compliance

Q. What safety protocols are critical when handling this compound’s bromine and propoxy substituents?

  • Methodological Answer : Use fume hoods for weighing and reactions. Wear nitrile gloves and goggles to prevent skin/eye contact. Neutralize waste with dilute NaOH before disposal. Monitor air quality for volatile brominated byproducts using FTIR gas analysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzoic acid, 4-bromo-3-propoxy-, methyl ester
Reactant of Route 2
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Benzoic acid, 4-bromo-3-propoxy-, methyl ester

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